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Compound of Interest

Compound Name: 6-Hydroxychrysene

Cat. No.: B107994 Get Quote

This guide provides a comprehensive analysis of the spectral data for 6-Hydroxychrysene, a

significant metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene.[1][2]

Understanding the spectral signature of this compound is critical for researchers in

environmental science, toxicology, and drug development for its accurate identification and

quantification in complex matrices. This document collates and interprets nuclear magnetic

resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy data,

offering field-proven insights into the relationship between the molecular structure of 6-
Hydroxychrysene and its spectral characteristics.

Introduction to 6-Hydroxychrysene
6-Hydroxychrysene, with the chemical formula C₁₈H₁₂O, belongs to the class of organic

compounds known as chrysenes.[1] It is formed in biological systems through the metabolic

conversion of chrysene, a common environmental pollutant.[1][2] The introduction of a hydroxyl

group onto the chrysene scaffold significantly alters its physicochemical properties, including its

spectral behavior. Accurate spectral characterization is therefore paramount for its

unambiguous identification.

Caption: Chemical structure of 6-Hydroxychrysene.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
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NMR spectroscopy is the most powerful technique for the structural elucidation of organic

molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed

information about the carbon-hydrogen framework of 6-Hydroxychrysene.

1.1: ¹H NMR Spectroscopy
While a complete, publicly available experimental ¹H NMR spectrum for 6-Hydroxychrysene is

not readily accessible, analysis of the structure allows for the prediction of the key proton

signals. The spectrum is expected to be complex due to the numerous aromatic protons and

their spin-spin coupling. For comparison, the ¹H NMR spectrum of the parent compound,

chrysene, shows signals in the aromatic region between 7.6 and 8.8 ppm in CDCl₃. The

introduction of the hydroxyl group at the 6-position will induce shifts in the neighboring protons

due to its electronic effects.

Predicted ¹H NMR Data for 6-Hydroxychrysene:

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1, H-12 ~8.6 - 8.8 d ~8-9

H-2, H-11 ~7.6 - 7.8 t ~7-8

H-3, H-10 ~7.6 - 7.8 t ~7-8

H-4, H-9 ~7.9 - 8.1 d ~8-9

H-5 ~7.4 - 7.6 d ~8-9

H-7 ~7.3 - 7.5 d ~8-9

H-8 ~7.8 - 8.0 d ~8-9

OH ~5.0 - 6.0 br s -

Note: These are predicted values and may vary based on solvent and experimental conditions.

1.2: ¹³C NMR Spectroscopy
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The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.

PubChem lists the existence of a ¹³C NMR spectrum for 6-Hydroxychrysene, and while the full

dataset is proprietary, some chemical shifts can be inferred and compared with the parent

chrysene.[1] The carbon atom bearing the hydroxyl group (C-6) is expected to be significantly

deshielded.

Known and Predicted ¹³C NMR Data for 6-Hydroxychrysene:

Carbon Chemical Shift (δ, ppm)

C-6 (C-OH) ~150-155

Other Aromatic C-H ~110-130

Quaternary Aromatic C ~125-135

Note: These are approximate ranges. The parent chrysene shows ¹³C NMR signals between

121 and 132 ppm in CDCl₃.

1.3: Experimental Protocol for NMR Data Acquisition
The following provides a generalized, robust protocol for acquiring high-quality NMR spectra of

6-Hydroxychrysene.

Sample Preparation:

Dissolve approximately 5-10 mg of 6-Hydroxychrysene in 0.6-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).

Filter the solution through a glass wool plug into a standard 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse (zg30).

Spectral Width: 0-16 ppm.
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Acquisition Time: ~3-4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16-64.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

Spectral Width: 0-220 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 5 seconds.

Number of Scans: 1024 or more, depending on concentration.

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Calibrate the chemical shift referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50

ppm for ¹H and 39.52 ppm for ¹³C).

Caption: Standard workflow for NMR analysis.

Part 2: Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and

elemental composition of a compound, as well as providing structural information through the

analysis of fragmentation patterns.

2.1: Electron Ionization Mass Spectrometry (EI-MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For a molecule like 6-Hydroxychrysene, EI-MS is expected to produce a prominent molecular

ion peak (M⁺˙) due to the stability of the aromatic system. The molecular weight of 6-
Hydroxychrysene is 244.29 g/mol .[1]

Predicted Mass Spectrum Data for 6-Hydroxychrysene:

m/z Ion Identity
Predicted Relative
Intensity

244 [M]⁺˙ High

215 [M-CHO]⁺ Moderate

189 [M-C₂HO-CO]⁺ Moderate to Low

122
[C₁₀H₈]⁺ (Naphthalene

fragment)
Low

Note: The fragmentation of hydroxylated PAHs often involves the loss of CO or CHO radicals.

The PubChem database indicates a GC-MS analysis with a top peak at m/z 244 and other

significant peaks at 215 and 122, which is consistent with the predicted fragmentation.[1]

2.2: Experimental Protocol for MS Data Acquisition
A standard protocol for obtaining an EI-MS spectrum is as follows:

Instrumentation:

Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.

GC Parameters:

Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 280 °C.

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and

hold for 10 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Parameters:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 50-500.

6-Hydroxychrysene
[C₁₈H₁₂O]⁺˙
m/z = 244

[M-CHO]⁺
m/z = 215

- CHO

[M-CO-CHO]⁺
m/z = 189

- CO

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation pathway.

Part 3: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for characterizing conjugated systems like that of 6-
Hydroxychrysene.

3.1: UV-Vis Absorption Spectrum
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The UV-Vis spectrum of 6-Hydroxychrysene is expected to be similar to that of its parent

compound, chrysene, but with potential shifts in the absorption maxima (λ_max) due to the

auxochromic effect of the hydroxyl group. Chrysene in alcohol exhibits several absorption

maxima, including strong absorptions at 268 nm and 320 nm.[3] The hydroxyl group is likely to

cause a bathochromic (red) shift in these absorptions.

Reference UV-Vis Data for Chrysene (in Alcohol):

λ_max (nm)

222

258

268

295

320

344

353

361

Source: PubChem CID 9171[3]

The spectrum of 6-Hydroxychrysene is anticipated to show a similar pattern of multiple

absorption bands characteristic of polycyclic aromatic systems.

3.2: Experimental Protocol for UV-Vis Data Acquisition
Sample Preparation:

Prepare a stock solution of 6-Hydroxychrysene in a UV-grade solvent (e.g., ethanol,

methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the

spectrophotometer (typically 0.1 - 1.0 AU).
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Instrumentation:

A dual-beam UV-Vis spectrophotometer.

Measurement Parameters:

Wavelength Range: 200-600 nm.

Blank: Use the same solvent as used for the sample.

Cuvette: Use a 1 cm path length quartz cuvette.

Scan Speed: Medium.

The resulting spectrum should be plotted as absorbance versus wavelength, and the λ_max

values should be identified.

Conclusion
This technical guide provides a comprehensive overview of the expected and known spectral

data for 6-Hydroxychrysene. While a complete set of experimentally verified spectra from a

single source is not readily available in the public domain, this document synthesizes

information from various databases, provides predictions based on established chemical

principles, and offers robust protocols for the acquisition of high-quality data. The provided

information serves as a valuable resource for researchers and scientists in the positive

identification and characterization of this important chrysene metabolite.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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